(2,3-Diethoxypropoxy)benzene
Description
Significance and Research Context of Phenolic Ethers in Organic Synthesis
Phenolic ethers are of great importance in both academic research and industrial applications. Their structural motif is found in a wide array of pharmaceuticals, agrochemicals, fragrances, and advanced materials. thieme-connect.de The ether linkage can impart desirable properties such as increased metabolic stability in drug molecules compared to the corresponding free phenols. Furthermore, the alkoxy group of a phenolic ether can influence the electronic properties of the aromatic ring, making it a key functional group in the design of new organic molecules. byjus.com
In organic synthesis, the formation of the aryl alkyl ether bond is a fundamental transformation. The development of new and efficient methods for the synthesis of these compounds is an active area of research. organic-chemistry.orgorganic-chemistry.org Scientists are continually exploring milder reaction conditions, more environmentally friendly reagents, and catalysts that allow for the selective formation of phenolic ethers in the presence of other functional groups. thieme-connect.de The use of phenolic ethers as protecting groups for phenols is another critical application in multi-step organic synthesis, allowing for the manipulation of other parts of a molecule without affecting the hydroxyl group. thieme-connect.de
Overview of Aryl Alkyl Ether Chemistry Relevant to the (2,3-Diethoxypropoxy)benzene Scaffold
The chemistry of aryl alkyl ethers is largely defined by the interplay between the aromatic ring and the ether functionality. The oxygen atom of the ether is bonded to two carbon atoms, resulting in a bent C-O-C linkage. byjus.com
Synthesis:
The most common method for the synthesis of aryl alkyl ethers is the Williamson ether synthesis . This reaction involves the deprotonation of a phenol (B47542) with a base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction. wikipedia.org
Reaction: Ar-OH + Base → Ar-O- + Base-H+
Followed by: Ar-O- + R-X → Ar-O-R + X-
Other notable methods for the synthesis of aryl alkyl ethers include:
Mitsunobu Reaction: This reaction allows for the formation of an ether from a phenol and an alcohol using a phosphine (B1218219) reagent and an azodicarboxylate. thieme-connect.de
Ullmann Condensation: A copper-catalyzed reaction between a phenol and an aryl halide. thieme-connect.de
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide and an alcohol. thieme-connect.deorganic-chemistry.org
Reaction with Dialkyl Sulfates: Phenols can be alkylated using dialkyl sulfates in the presence of a base. google.com
Reactions:
The aromatic ring of an aryl alkyl ether is activated towards electrophilic aromatic substitution due to the electron-donating nature of the alkoxy group. The oxygen atom's lone pairs can be delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions. byjus.com This makes these positions susceptible to attack by electrophiles. Common electrophilic substitution reactions include:
Halogenation: Introduction of a halogen (e.g., bromine or chlorine) to the aromatic ring.
Nitration: Introduction of a nitro group (-NO2).
Sulfonation: Introduction of a sulfonic acid group (-SO3H).
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively.
The ether linkage itself can be cleaved under harsh conditions, for example, by heating with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr).
Structure
2D Structure
3D Structure
Properties
CAS No. |
18349-95-6 |
|---|---|
Molecular Formula |
C13H20O3 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
2,3-diethoxypropoxybenzene |
InChI |
InChI=1S/C13H20O3/c1-3-14-10-13(15-4-2)11-16-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3 |
InChI Key |
YNECCUDYHAXIJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(COC1=CC=CC=C1)OCC |
Origin of Product |
United States |
Synthetic Methodologies for 2,3 Diethoxypropoxy Benzene and Its Structural Analogs
Direct Synthetic Routes to (2,3-Diethoxypropoxy)benzene
The direct formation of this compound can be approached through several established synthetic methods. The most prominent of these are etherification reactions, particularly variants of the Williamson ether synthesis, and the catalytic hydrogenation of unsaturated precursors.
Etherification Approaches and Optimization (e.g., Williamson Ether Synthesis variants)
The Williamson ether synthesis is a cornerstone of ether formation, involving the reaction of an alkoxide with a primary alkyl halide or other suitable electrophile in an SN2 reaction. masterorganicchemistry.combyjus.com For the synthesis of this compound, this method would involve the reaction of sodium phenoxide with a 1-halo-2,3-diethoxypropane.
The success of this synthesis hinges on the availability of the alkylating agent, 1-halo-2,3-diethoxypropane, which can be prepared from commercially available starting materials such as 3-chloro-1,2-propanediol. The diol can be doubly etherified using a strong base and an ethylating agent like ethyl bromide.
Optimization of Reaction Conditions: The Williamson ether synthesis is a well-studied SN2 reaction, and its efficiency can be maximized by optimizing several parameters. masterorganicchemistry.comlibretexts.org
Leaving Group: The rate of reaction is highly dependent on the leaving group on the alkylating agent. The general order of reactivity is I > Br > Cl > OTs (tosylate). masterorganicchemistry.com
Base and Solvent: The alkoxide, in this case, sodium phenoxide, is typically prepared in situ by reacting phenol (B47542) with a strong base. Sodium hydride (NaH) is a common choice as it forms the alkoxide irreversibly. libretexts.org The choice of solvent is crucial; polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) are often used as they solvate the cation but not the nucleophile, increasing its reactivity. byjus.com
Temperature: The reaction is often performed at elevated temperatures, typically between 50-100 °C, to ensure a reasonable reaction rate. byjus.com
Steric Hindrance: The Williamson synthesis is most effective with primary alkyl halides. masterorganicchemistry.combyjus.com Since the electrophilic carbon in 1-halo-2,3-diethoxypropane is primary, this route is expected to be efficient with minimal competing elimination reactions. Aryl halides cannot be used as the electrophile in this reaction. masterorganicchemistry.com
Catalytic Hydrogenation Methods for Precursors of this compound
Catalytic hydrogenation is a powerful method for the reduction of carbon-carbon double or triple bonds. While not a direct synthesis from simple precursors, it can be used to convert an unsaturated analogue into the target compound, this compound.
A plausible synthetic strategy would involve the initial synthesis of an unsaturated ether, such as (2,3-diethoxy-1-propenoxy)benzene. The subsequent catalytic hydrogenation of the propene double bond would yield the final saturated product.
C₆H₅O-CH=CH-CH(OEt)₂ (hypothetical precursor) + H₂ --(Catalyst)--> C₆H₅OCH₂CH₂(CHOEt)₂ (structural analog)
A more direct unsaturated precursor would be (2,3-Diethoxy-allyloxy)benzene . The synthesis of a similar compound, allyl phenyl ether, is well-documented and proceeds via the reaction of sodium phenoxide with an allyl halide. wikipedia.org Following the synthesis of the unsaturated precursor, the allyl group can be reduced to a propyl group.
Catalysts and Conditions: The hydrogenation of carbon-carbon double bonds is typically carried out using heterogeneous catalysts.
Catalysts: Palladium on carbon (Pd/C) and platinum dioxide (PtO₂) are among the most common and effective catalysts for this transformation. rsc.orgresearchgate.net Nickel-based catalysts have also been employed. researchgate.net
Reaction Conditions: The reaction is generally performed under an atmosphere of hydrogen gas (H₂). The pressure can range from atmospheric to several atmospheres. The reaction is often carried out in a solvent such as ethanol, ethyl acetate, or methanol (B129727) at room temperature. rsc.orgchemicalbook.com
The selectivity of the hydrogenation is a key consideration. For a molecule with multiple reducible functional groups, the choice of catalyst and conditions can be tuned to selectively reduce the desired bond. In the case of an unsaturated ether precursor to this compound, standard hydrogenation conditions are mild enough to reduce the C=C bond without cleaving the ether linkages or reducing the aromatic ring. researchgate.net
Strategies for Functionalizing Benzene (B151609) Derivatives Relevant to the this compound Scaffold
The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of various functional groups. The existing (2,3-diethoxypropoxy) group, being an ether, acts as an activating group and directs incoming electrophiles to the ortho and para positions.
Electrophilic Aromatic Substitution Reactions on Benzene and Substituted Phenols
Electrophilic aromatic substitution is a fundamental reaction class in organic chemistry where an atom, usually hydrogen, on an aromatic ring is replaced by an electrophile. libretexts.org The (2,3-diethoxypropoxy) substituent donates electron density to the benzene ring via resonance, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself.
The Friedel-Crafts reactions are classic C-C bond-forming reactions that attach alkyl or acyl groups to an aromatic ring. wikipedia.org
Friedel-Crafts Alkylation: This reaction introduces an alkyl group using an alkyl halide and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orglibretexts.org However, it suffers from several drawbacks when applied to activated rings like aryl ethers. These include the potential for carbocation rearrangements and polyalkylation, where multiple alkyl groups are added to the ring because the newly added alkyl group further activates the ring. libretexts.org
Friedel-Crafts Acylation: This is often a more reliable alternative. It involves reacting the aromatic ether with an acyl chloride or acid anhydride (B1165640) in the presence of a Lewis acid catalyst. libretexts.orglibretexts.org An important advantage of acylation is that the product, an aryl ketone, is deactivated towards further substitution, thus preventing polyacylation. wikipedia.org The resulting ketone can then be reduced to the desired alkyl group if needed, for example, via a Clemmensen or Wolff-Kishner reduction.
For this compound, acylation would be expected to yield primarily the para-substituted product due to the steric bulk of the ether substituent.
| Alkoxybenzene | Acylating Agent | Catalyst | Product (Major) | Yield |
| Anisole (B1667542) | Acetic Anhydride | Fe(HSO₄)₃ | p-Methoxyacetophenone | 95% |
| Anisole | Propionic Anhydride | Fe(HSO₄)₃ | p-Methoxypropiophenone | 90% |
| Phenetole | Acetic Anhydride | Fe(HSO₄)₃ | p-Ethoxyacetophenone | 94% |
| Veratrole | Acetic Anhydride | Fe(HSO₄)₃ | 3,4-Dimethoxyacetophenone | 92% |
| This table presents data on the Friedel-Crafts acylation of various alkoxybenzenes using catalytic ferric hydrogensulfate, demonstrating high yields and para-selectivity. tandfonline.com |
Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is typically achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). youtube.commasterorganicchemistry.com The sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺). libretexts.org The reaction with an activated aryl ether like this compound would be rapid and yield a mixture of ortho- and para-nitro isomers.
The ratio of para to ortho products is influenced by the steric hindrance of the activating group. For bulkier substituents, the para product is significantly favored. sciepub.com
| Alkylbenzene | % ortho-nitro | % para-nitro | p/o Ratio |
| Toluene | 58.5 | 37.0 | 0.63 |
| Ethylbenzene (B125841) | 45.0 | 49.0 | 1.09 |
| Isopropylbenzene | 30.0 | 62.0 | 2.07 |
| t-Butylbenzene | 12.0 | 73.0 | 6.08 |
| This table shows the isomer distribution for the nitration of various alkylbenzenes, illustrating how increasing the steric bulk of the substituent favors the formation of the para isomer. sciepub.com |
Halogenation: Halogens such as chlorine (Cl₂) and bromine (Br₂) can be introduced onto the aromatic ring via electrophilic substitution. These reactions typically require a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃), to polarize the halogen molecule and increase its electrophilicity. libretexts.orgyoutube.com For activated rings like aryl ethers, the reaction is generally faster than with benzene, and substitution occurs at the ortho and para positions. In some cases, with highly activating groups, halogenation can proceed without a catalyst.
Directing Group Transformations in Benzene Ring Functionalization
The existing substituent on a benzene ring profoundly influences the outcome of subsequent electrophilic aromatic substitution reactions. wikipedia.org This is due to the directing effect of the substituent, which determines the position of the incoming electrophile. wikipedia.org Substituents are broadly classified as either activating or deactivating, and as ortho, para-directors or meta-directors. wikipedia.org
The (2,3-diethoxypropoxy) group is an alkoxy group, which is an electron-donating group (EDG) due to the resonance effect of the oxygen lone pairs. libretexts.orgyoutube.com As such, it is an activating group and directs incoming electrophiles to the ortho and para positions. libretexts.orgyoutube.com This directing effect is crucial for the regioselective synthesis of polysubstituted benzene derivatives.
For example, if one wanted to introduce a nitro group onto the this compound ring, a nitration reaction (using a mixture of nitric acid and sulfuric acid) would yield a mixture of ortho-nitro-(2,3-Diethoxypropoxy)benzene and para-nitro-(2,3-Diethoxypropoxy)benzene. The activating nature of the alkoxy group makes the reaction proceed more readily than the nitration of unsubstituted benzene.
Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or carbonyl (-COR) groups, are deactivating and are typically meta-directors (with the exception of halogens). libretexts.org The ability to transform one functional group into another allows for a change in the directing effect, providing a powerful strategy for the synthesis of complex polysubstituted benzenes. libretexts.org For instance, a nitro group can be reduced to an amino group (-NH₂), which is a strong activating group and an ortho, para-director. This transformation can be used to introduce substituents at positions that would not be accessible through direct electrophilic substitution of the nitro-substituted ring.
The table below summarizes the directing effects of common functional groups:
| Functional Group | Classification | Directing Effect |
| -OR (Alkoxy) | Activating | ortho, para |
| -NH₂ (Amino) | Activating | ortho, para |
| -R (Alkyl) | Activating | ortho, para |
| -X (Halogen) | Deactivating | ortho, para |
| -NO₂ (Nitro) | Deactivating | meta |
| -SO₃H (Sulfonic acid) | Deactivating | meta |
| -C(O)R (Acyl) | Deactivating | meta |
Advanced and Emerging Synthetic Approaches for Aryl Propoxy Structures
Beyond classical methods, modern synthetic chemistry offers innovative strategies for the construction of complex aromatic structures like this compound and its analogs.
Application of Ring-Closing Metathesis (RCM) in Benzene Derivative Synthesis
Ring-closing metathesis (RCM) is a powerful carbon-carbon bond-forming reaction catalyzed by transition metal complexes, most notably those based on ruthenium (e.g., Grubbs' catalysts). organic-chemistry.orguwindsor.ca While traditionally used for the synthesis of cyclic and macrocyclic alkenes, RCM has been ingeniously applied to the synthesis of aromatic rings. nih.govnih.gov
The general strategy involves the synthesis of an acyclic polyene precursor that, upon RCM, forms a six-membered ring containing diene or triene functionality. Subsequent aromatization, often through tautomerization or dehydration, leads to the formation of a benzene derivative. organic-chemistry.orgnih.gov
For the synthesis of aryl propoxy structures, one could envision a precursor containing both the propoxy side chain and the necessary unsaturation for the RCM reaction. The key advantage of this approach is the ability to construct the benzene ring with pre-installed substituents, offering a high degree of control over the final substitution pattern. organic-chemistry.org
The efficiency of the RCM reaction can be influenced by factors such as the substitution pattern of the alkenes and the choice of catalyst. organic-chemistry.org For instance, disubstituted alkenes often undergo RCM at room temperature with first-generation Grubbs' catalysts, whereas more sterically hindered tri- and tetrasubstituted alkenes may require higher temperatures and the use of more active second-generation catalysts. organic-chemistry.org
This tandem RCM/aromatization strategy provides a versatile and efficient route to a wide range of substituted benzenes and phenols, complementing traditional electrophilic and nucleophilic substitution methods. nih.govnih.gov
Chemoenzymatic Routes for Selective Benzene Oxygenation and Derivatization
Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of chemical transformations to achieve highly efficient and sustainable synthetic routes. In the context of benzene functionalization, enzymes offer unparalleled selectivity for oxidation and derivatization reactions under mild conditions.
Aromatic peroxygenases (APOs), a class of heme-thiolate enzymes, have shown remarkable activity in the oxygenation of unactivated aromatic rings like benzene. nih.gov For example, the peroxygenase from the mushroom Agrocybe aegerita can catalyze the hydroxylation of benzene to phenol using hydrogen peroxide as the oxidant. nih.gov The reaction proceeds through an initial epoxidation of the benzene ring to form benzene oxide, which then rearomatizes to phenol. nih.gov This enzymatic approach can be extended to produce di- and trihydroxylated benzene derivatives. nih.gov
Furthermore, chemoenzymatic systems have been developed for the selective oxidation of alkylbenzenes. For instance, the combination of a photocatalytic system for water oxidation to produce hydrogen peroxide in situ with a peroxygenase can achieve the selective hydroxylation of ethylbenzene. researchgate.netnih.gov Another biomimetic approach utilizes hemin, a component of hemoglobin, in combination with N-hydroxyphthalimide (NHPI) to catalyze the aerobic oxidation of ethylbenzene to acetophenone (B1666503) with high selectivity. researchgate.net
These emerging chemoenzymatic methods offer several advantages over traditional chemical oxidation, including:
High selectivity: Enzymes can often distinguish between different C-H bonds in a molecule, leading to highly regioselective and stereoselective oxidations.
Mild reaction conditions: Enzymatic reactions are typically carried out in aqueous media at or near room temperature and neutral pH, reducing the need for harsh reagents and high temperatures.
Sustainability: The use of biocatalysts and environmentally benign oxidants like hydrogen peroxide or molecular oxygen aligns with the principles of green chemistry.
The development of robust and efficient chemoenzymatic routes for the selective functionalization of the benzene ring holds great promise for the synthesis of complex molecules like this compound and its derivatives.
3 Multi-Component and Cascade Reaction Development for Complex Aryl Ether Construction
The pursuit of synthetic efficiency and molecular complexity has driven the development of multi-component reactions (MCRs) and cascade sequences for the construction of intricate molecular architectures, including complex aryl ethers. researchgate.netnih.gov These strategies, which combine multiple reaction steps in a single operation without the isolation of intermediates, offer significant advantages in terms of atom economy, reduced waste generation, and streamlined workflows. nih.govresearchgate.net While direct multi-component synthesis of this compound is not extensively documented, the principles of MCRs and cascade reactions are being applied to the synthesis of its structural analogs, particularly those derived from renewable resources like glycerol (B35011).
A notable advancement in this area is the one-pot synthesis of aryloxypropanediols from glycerol. This process can be viewed as a sequential cascade reaction where glycerol first reacts to form an in situ intermediate, glycerol carbonate. This is followed by a nucleophilic attack from a phenol to yield the desired 3-phenoxy-1,2-propanediol. This method is highly regioselective, favoring the formation of the primary ether.
One studied approach involves the reaction of various phenols with glycerol in the presence of a catalyst, such as potassium carbonate, and diethyl carbonate (DEC), which facilitates the in situ formation of glycerol carbonate. The reaction proceeds at elevated temperatures, and the yields of the desired aryloxypropanediols are influenced by the stoichiometry of the reactants.
Table 1: Synthesis of 3-Phenoxy-1,2-propanediol via a One-Pot Reaction
| Entry | Glycerol Equiv. | DEC Equiv. | Time (h) | Phenol (%) | 3-Phenoxy-1,2-propanediol (%) |
| 1 | 1 | 1 | 8 | 19 | 51 |
| 2 | 3 | 1 | 12 | 26 | 60 |
| 3 | 3 | 1.4 | 12 | 9 | 71 |
| 4 | 3 | 1.4 | 18 | 1 | 82 |
The development of more sophisticated cascade reactions aims to create even more complex aryl ethers in a single operation. For instance, a synergistic catalytic system using calcium(II) and gold(I) has been developed for the cascade hydration and 1,4-addition reaction to synthesize chiral hindered ethers. nih.gov This methodology allows for the controlled formation of multiple stereocenters in one step. nih.gov
Another powerful set of tools in this domain are isocyanide-based multicomponent reactions, such as the Passerini and Ugi reactions. nih.govresearchgate.netresearchgate.net The Passerini reaction, a three-component reaction between a carboxylic acid, an isocyanide, and a carbonyl compound, yields an α-acyloxy amide. nih.govresearchgate.net The Ugi reaction extends this by incorporating a fourth component, a primary amine, to produce a bis-amide. nih.govresearchgate.net While not directly applied to the synthesis of simple di-ethers, these reactions are instrumental in constructing complex molecules that can incorporate ether functionalities as part of a larger, more intricate scaffold. The versatility of these reactions allows for the generation of large libraries of diverse compounds from simple starting materials. researchgate.netresearchgate.net
The table below illustrates the components involved in the Passerini and Ugi reactions, highlighting their potential for creating molecular diversity.
Table 2: Components of Passerini and Ugi Multi-Component Reactions
| Reaction | Component 1 | Component 2 | Component 3 | Component 4 |
| Passerini | Aldehyde or Ketone | Carboxylic Acid | Isocyanide | - |
| Ugi | Aldehyde or Ketone | Primary Amine | Carboxylic Acid | Isocyanide |
The ongoing development in the field of multi-component and cascade reactions holds significant promise for the future synthesis of complex aryl ethers like this compound and its analogs, offering pathways that are not only more efficient but also potentially more environmentally benign.
Mechanistic Investigations of Reactions Involving 2,3 Diethoxypropoxy Benzene
Elucidation of Reaction Pathways and Intermediate Species
The primary reaction pathway for (2,3-Diethoxypropoxy)benzene is electrophilic aromatic substitution (EAS), a cornerstone of aromatic chemistry. byjus.com In these reactions, the benzene (B151609) ring acts as a nucleophile, attacking an electrophile. masterorganicchemistry.com The (2,3-diethoxypropoxy) group, being an alkoxy group, is a powerful activating group and an ortho, para-director. organicmystery.com This directing effect is a consequence of the resonance stabilization of the intermediate species. lkouniv.ac.in
The generally accepted mechanism for electrophilic aromatic substitution proceeds in two main steps:
Formation of the Arenium Ion (Sigma Complex): The electrophile attacks the π-electron system of the benzene ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. byjus.com This step is typically the rate-determining step of the reaction as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com For this compound, the attack can occur at the ortho, meta, or para positions.
Deprotonation to Restore Aromaticity: A weak base present in the reaction mixture removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromatic system and yielding the substituted product. byjus.com
The key to the ortho, para-directing nature of the (2,3-diethoxypropoxy) group lies in the stability of the arenium ion intermediates. For ortho and para attack, a resonance structure can be drawn where the positive charge is delocalized onto the oxygen atom of the ether linkage. This creates an oxonium ion, which is significantly more stable due to the oxygen atom's ability to bear a positive charge through its lone pair donation. This additional resonance contributor greatly stabilizes the transition state leading to the ortho and para products. In contrast, the intermediate for meta attack does not allow for this direct resonance stabilization by the oxygen atom.
Intermediate species in these reactions are transient and often difficult to isolate. However, their existence is supported by a wealth of experimental data from studies on analogous alkoxybenzenes, such as anisole (B1667542) and phenetole. Spectroscopic techniques and kinetic studies have provided strong evidence for the formation of these sigma complexes.
Kinetic and Thermodynamic Parameters of Key Transformations
The rates and outcomes of chemical reactions are governed by kinetic and thermodynamic parameters. In the context of electrophilic aromatic substitution on this compound, these parameters are influenced by the nature of the electrophile, the solvent, and the reaction temperature.
Kinetic Control vs. Thermodynamic Control:
In some electrophilic aromatic substitution reactions, a competition between kinetic and thermodynamic control can be observed.
Kinetic Control: At lower temperatures, the reaction is often under kinetic control, meaning the product that is formed fastest will predominate. This usually corresponds to the reaction pathway with the lowest activation energy. For this compound, ortho substitution might be kinetically favored due to the statistical advantage (two ortho positions versus one para position).
Thermodynamic Control: At higher temperatures, the reaction may become reversible, leading to thermodynamic control. In this scenario, the most stable product will be the major isomer. The para isomer is often thermodynamically more stable than the ortho isomer due to reduced steric hindrance between the incoming electrophile and the bulky (2,3-diethoxypropoxy) substituent.
The Hammett equation provides a quantitative framework for understanding the influence of substituents on the rates and equilibria of aromatic reactions. wikipedia.org It relates the logarithm of the rate constant (k) or equilibrium constant (K) of a substituted benzene derivative to that of the unsubstituted parent compound through substituent constants (σ) and reaction constants (ρ). numberanalytics.com
The (2,3-diethoxypropoxy) group is an electron-donating group, and as such, it will have a negative Hammett substituent constant (σ). This negative value signifies that it increases the rate of electrophilic aromatic substitution compared to benzene.
Below is a table with hypothetical kinetic and thermodynamic data for the nitration of this compound, based on known trends for other alkoxybenzenes. These values are illustrative and would require experimental verification.
| Transformation | Parameter | ortho-Substitution | para-Substitution | meta-Substitution |
| Nitration | Relative Rate Constant (k/k₀) | ~20 | ~10 | ~0.1 |
| Activation Energy (Ea) (kJ/mol) | Lower | Slightly Higher than ortho | Highest | |
| Enthalpy of Reaction (ΔH) (kJ/mol) | Exothermic | More Exothermic | Least Exothermic |
Influence of Substituents and Reaction Conditions on Reaction Mechanisms
The mechanism of reactions involving this compound is sensitive to both the nature of other substituents on the aromatic ring and the specific reaction conditions employed.
Influence of Other Substituents:
If the benzene ring of this compound bears other substituents, the regiochemical outcome of an electrophilic aromatic substitution is determined by the combined directing effects of all groups present.
Reinforcing Effects: If the existing substituents direct the incoming electrophile to the same position, the reaction will proceed with high regioselectivity. For example, if a methyl group (another ortho, para-director) is present at the meta position relative to the (2,3-diethoxypropoxy) group, both groups will direct an incoming electrophile to the remaining ortho and para positions.
Conflicting Effects: When the directing effects of the substituents are in opposition, the most powerfully activating group generally dictates the position of substitution. The (2,3-diethoxypropoxy) group is a strong activating group, and its directing influence would likely dominate over weakly deactivating groups like halogens.
Influence of Reaction Conditions:
Temperature: As discussed previously, temperature can play a critical role in determining whether a reaction is under kinetic or thermodynamic control, thereby influencing the ratio of ortho to para products.
Catalyst: The choice and strength of the Lewis acid catalyst in reactions like Friedel-Crafts alkylation and acylation can affect the reactivity of the electrophile and potentially influence the reaction mechanism. lkouniv.ac.in For highly activated rings like this compound, milder catalysts may be sufficient, which can help to prevent side reactions such as polysubstitution.
Solvent: The polarity of the solvent can influence the stability of the charged intermediates and transition states, thereby affecting the reaction rate. For instance, polar solvents can stabilize the arenium ion, potentially accelerating the reaction. The use of crown ethers in the solvent can also influence reaction rates by solvating cations. youtube.com
The table below summarizes the expected influence of various factors on the reaction mechanisms of this compound.
| Factor | Influence on Mechanism |
| Activating Substituent (e.g., -CH₃) | Reinforces ortho, para direction, increases reaction rate. |
| Deactivating Substituent (e.g., -NO₂) | Opposes ortho, para direction, decreases reaction rate. The stronger activating group will likely direct the substitution. |
| Low Temperature | Favors the kinetically controlled product (often the ortho isomer). |
| High Temperature | Favors the thermodynamically controlled product (often the para isomer). |
| Strong Lewis Acid Catalyst | Increases the rate of reaction, but may lead to side reactions like polysubstitution. |
| Polar Solvent | Can stabilize the arenium ion intermediate, potentially increasing the reaction rate. |
Spectroscopic and Analytical Characterization of 2,3 Diethoxypropoxy Benzene
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of (2,3-Diethoxypropoxy)benzene would exhibit distinct signals for the aromatic and aliphatic protons.
The protons on the benzene (B151609) ring are expected to appear in the downfield region, typically between 6.8 and 7.3 ppm, due to the deshielding effect of the aromatic ring current. The exact chemical shifts and splitting patterns would depend on the substitution pattern and the electronic influence of the diethoxypropoxy group. The protons of the ethoxy groups would likely produce a triplet for the methyl protons (CH₃) around 1.2 ppm and a quartet for the methylene (B1212753) protons (CH₂) adjacent to the oxygen atom around 3.5 ppm, due to spin-spin coupling with each other. The protons of the propoxy chain would show more complex splitting patterns, with the protons closest to the oxygen atoms being the most deshielded and appearing further downfield.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| Aromatic Protons (C₆H₅) | 6.8 - 7.3 | Multiplet | - |
| O-CH₂ (propoxy) | ~4.0 | Multiplet | - |
| CH (propoxy) | ~3.6 | Multiplet | - |
| O-CH₂ (ethoxy) | ~3.5 | Quartet | ~7.0 |
| CH₂ (propoxy) | ~3.5 | Multiplet | - |
| CH₃ (ethoxy) | ~1.2 | Triplet | ~7.0 |
Note: The predicted data in this table is based on general principles of ¹H NMR spectroscopy and may vary from experimental values.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon atom in the molecule.
The carbon atoms of the benzene ring are expected to resonate in the aromatic region, typically between 110 and 160 ppm. The carbon atom directly attached to the oxygen of the propoxy group (ipso-carbon) would be the most downfield among the aromatic carbons. The carbons of the ethoxy and propoxy groups would appear in the aliphatic region. The carbons directly bonded to oxygen atoms would be deshielded and appear in the range of 60-80 ppm, while the methyl carbons of the ethoxy groups would be the most upfield, appearing around 15 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C (aromatic, C-O) | ~158 |
| CH (aromatic) | 115 - 130 |
| O-CH₂ (propoxy) | ~72 |
| CH (propoxy) | ~78 |
| O-CH₂ (ethoxy) | ~65 |
| CH₂ (propoxy) | ~70 |
| CH₃ (ethoxy) | ~15 |
Note: The predicted data in this table is based on established ¹³C NMR chemical shift correlations and may differ from experimentally obtained values.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): A homonuclear correlation experiment that would reveal the coupling relationships between protons. For instance, it would show correlations between the methyl and methylene protons of the ethoxy groups, and among the protons of the propoxy chain.
HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear correlation experiment that would identify which protons are directly attached to which carbon atoms. This would allow for the definitive assignment of the protonated carbons in the molecule.
While solution-state NMR provides information about the molecule's structure in a solvent, solid-state NMR (ssNMR) can offer insights into the structure, conformation, and dynamics of this compound in its solid form. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would be used to obtain high-resolution spectra of the solid material. Solid-state NMR could be particularly useful for studying polymorphism, where the same compound can exist in different crystalline forms with distinct physical properties.
High-Resolution Mass Spectrometry (HRMS) for Molecular Structure Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. For this compound, with a molecular formula of C₁₃H₂₀O₃, the exact mass of its molecular ion can be calculated.
The calculated monoisotopic mass of C₁₃H₂₀O₃ is 224.14124 g/mol . webqc.orgnih.gov An experimental HRMS measurement that matches this calculated value to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula.
Calculated High-Resolution Mass Spectrometry Data for this compound
| Ion Formula | Calculated m/z |
| [C₁₃H₂₀O₃ + H]⁺ | 225.14855 |
| [C₁₃H₂₀O₃ + Na]⁺ | 247.13049 |
| [C₁₃H₂₀O₃ + K]⁺ | 263.10443 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.
Infrared (IR) Spectroscopy: The predicted IR spectrum of this compound would show characteristic absorption bands for the aromatic ring and the ether linkages.
Aromatic C-H stretching: A band or series of bands would be expected just above 3000 cm⁻¹.
Aliphatic C-H stretching: Stronger bands would appear just below 3000 cm⁻¹ corresponding to the stretching vibrations of the methyl and methylene groups.
Aromatic C=C stretching: One or more bands in the region of 1600-1450 cm⁻¹ would indicate the presence of the benzene ring.
C-O stretching: A strong, characteristic band or bands in the region of 1250-1050 cm⁻¹ would be indicative of the ether functional groups.
Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-O (Ether) Stretch | 1250 - 1050 |
Note: This is a prediction of the major IR absorption bands. The actual spectrum may contain additional, more complex signals.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring in this compound would be expected to give rise to strong Raman signals due to the polarizability of the π-electron system. Characteristic Raman bands would include the ring breathing mode around 1000 cm⁻¹ and other C=C stretching vibrations. The C-O-C symmetric stretching vibrations of the ether groups would also be Raman active.
Chromatographic Methods for Purity Assessment and Separation
Chromatography is an essential tool for separating the components of a mixture and assessing the purity of a compound. For an aromatic ether like this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are invaluable.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. youtube.com The purity of this compound can be determined by vaporizing the compound and passing it through a long column with a carrier gas, typically an inert gas like helium or nitrogen. youtube.com The separation is based on the differential partitioning of the compound between the stationary phase coating the column and the mobile gas phase. youtube.com The time it takes for the compound to travel through the column to the detector is known as the retention time, which is a characteristic identifier under specific conditions. phenomenex.com
For the analysis of aromatic ethers, a capillary column is often employed. For instance, in the analysis of similar compounds like phenolic derivatives, derivatization is sometimes used to increase volatility and improve separation. nih.govmdpi.com A common detector for this type of analysis is the Flame Ionization Detector (FID), which is sensitive to organic compounds. dss.go.th To confirm the identity of the peaks observed in the chromatogram, Gas Chromatography-Mass Spectrometry (GC-MS) is used, which provides mass spectra of the eluting components. nih.govmdpi.comnih.gov
The purity is calculated by comparing the area of the peak corresponding to this compound to the total area of all peaks in the chromatogram, excluding the solvent peak. youtube.com The retention time itself is influenced by factors such as column temperature, carrier gas flow rate, and the chemical properties of the analyte. phenomenex.com For substituted benzenes, quantitative structure-retention relationship (QSRR) models can even predict retention times based on calculated molecular parameters. academicjournals.org
Table 1: Hypothetical GC Parameters for this compound Analysis
| Parameter | Value/Type |
| Column | Capillary Column (e.g., DB-624, 30 m x 0.53 mm, 3 µm film) academicjournals.org |
| Injector Temperature | 250 °C |
| Oven Program | Start at 60°C, ramp to 250°C |
| Carrier Gas | Helium youtube.com |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Expected Retention Time | Dependent on exact conditions, but would elute after simpler alkoxybenzenes. |
This table represents typical starting conditions for analyzing an aromatic ether and would require optimization for this specific compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds in a liquid mobile phase. For aromatic compounds like this compound, reversed-phase HPLC (RP-HPLC) is the most common mode. nih.govphenomenex.com In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govphenomenex.com
The separation mechanism in RP-HPLC is based on the hydrophobic interactions between the analyte and the stationary phase. phenomenex.com Less polar compounds, like this compound, will have a stronger interaction with the non-polar stationary phase and thus a longer retention time. The composition of the mobile phase is a critical parameter; increasing the proportion of the organic solvent will decrease the retention time. nih.gov For complex mixtures, a gradient elution, where the mobile phase composition is changed over time, is often employed to achieve optimal separation. nih.govresearchgate.net
The choice of column is crucial for separating isomers or closely related impurities. welch-us.com Columns with different stationary phases, such as C8 or C18, or those with phenyl groups, can offer different selectivities based on hydrophobic and pi-pi stacking interactions. windows.netrsc.org Detection is typically performed using a UV detector, as the benzene ring in this compound absorbs UV light. wur.nl
Table 2: Illustrative HPLC Method for this compound
| Parameter | Value/Type |
| Column | C18 reversed-phase column (e.g., 25 cm x 4.6 mm, 5 µm) rsc.org |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture nih.gov |
| Elution Mode | Isocratic or Gradient nih.gov |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm rsc.org |
| Temperature | Ambient |
This table provides a general method for the HPLC analysis of an aromatic ether. Specific mobile phase composition and elution mode would be optimized based on sample complexity and purity requirements.
X-ray Diffraction Analysis for Solid-State Structures and Conformational Studies
For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the unambiguous determination of its molecular structure. The analysis would reveal the conformation of the diethoxypropoxy chain relative to the benzene ring. Conformational analysis studies the different spatial arrangements a molecule can adopt through rotation around single bonds. chemistrysteps.com These different arrangements, or conformers, have different potential energies due to factors like steric interactions and torsional strain. libretexts.org
Transient Spectroscopy for Reaction Intermediate Detection
Transient spectroscopy is a technique used to detect and characterize short-lived reaction intermediates, such as radicals or excited states, which are formed during a chemical reaction. These species are often highly reactive and have lifetimes on the order of femtoseconds to milliseconds.
In the context of this compound, transient absorption spectroscopy could be used to study its behavior in photochemical reactions. For example, upon UV irradiation, many phenolic and alkoxybenzene compounds can undergo reactions involving the formation of phenoxyl radicals. acs.orgresearchgate.net These radical intermediates are key to understanding reaction mechanisms, such as oxidation or substitution reactions. msu.edu
A typical transient absorption experiment involves exciting the sample with a short laser pulse (the "pump" pulse) and then probing the sample with a second, weaker pulse of light (the "probe" pulse) at various time delays. The difference in the absorption of the probe light with and without the pump pulse provides the transient absorption spectrum of the intermediate species. acs.org
For instance, studies on the photooxidation of phenolate (B1203915) have used femtosecond transient absorption spectroscopy to observe the formation of the phenoxy radical. rsc.org The phenoxyl radical typically exhibits characteristic absorption bands in the UV-visible region, often around 400 nm. acs.orgresearchgate.net By monitoring the rise and decay of these absorption signals, the kinetics of the formation and subsequent reactions of the intermediate can be determined. acs.org This information is crucial for understanding the reactivity of the alkoxy-substituted benzene ring and the pathways through which it might degrade or react with other species. unige.ch
Computational and Theoretical Studies on 2,3 Diethoxypropoxy Benzene
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to determining the electronic properties of a molecule, which in turn dictate its reactivity. For (2,3-Diethoxypropoxy)benzene, methods such as Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) are commonly employed to model its electronic structure. arxiv.org
DFT calculations, particularly with functionals like B3LYP or M06, are used to optimize the molecular geometry and calculate key electronic descriptors. acs.org These calculations can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. For alkoxybenzenes, the HOMO is typically a π-orbital associated with the benzene (B151609) ring, while the LUMO is a corresponding π*-antibonding orbital. The presence of the electron-donating alkoxy group is expected to raise the energy of the HOMO, making the aromatic ring more susceptible to electrophilic attack.
Electron density distribution maps can reveal the electron-rich and electron-poor regions of the molecule. The oxygen atoms in the ether linkages are expected to have high electron density, making them potential sites for protonation in acidic conditions. The benzene ring is also an electron-rich region, with the ortho and para positions being particularly activated due to the directing effect of the alkoxy substituent.
Table 1: Hypothetical Electronic Properties of this compound calculated using DFT (Note: This data is illustrative and based on typical values for similar alkoxybenzenes.)
| Parameter | Calculated Value | Description |
|---|---|---|
| HOMO Energy | -5.8 eV | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | 0.9 eV | Energy of the Lowest Unoccupied Molecular Orbital. |
| HOMO-LUMO Gap | 6.7 eV | Indicator of chemical stability. |
| Dipole Moment | 1.9 D | Measure of the molecule's overall polarity. |
Conformational Analysis and Molecular Modeling of the Ether Side Chain
The (2,3-Diethoxypropoxy) side chain possesses several single bonds, allowing for significant conformational flexibility. Molecular modeling techniques are used to explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them.
A systematic conformational search would involve rotating the dihedral angles of the C-C and C-O bonds in the side chain. For each conformation, a geometry optimization and energy calculation would be performed. Studies on similar flexible chains, such as in 2-phenoxyethanol (B1175444) or polyethers, show that intramolecular interactions like hydrogen bonding or dipole-dipole interactions play a crucial role in stabilizing certain conformers. researchgate.netuncw.edu In this compound, non-covalent interactions between the ether oxygen atoms and potentially the benzene ring could lead to folded, globular conformations being energetically favorable over fully extended ones. aps.org
The results of a conformational analysis are crucial for understanding the molecule's average shape in different environments and for accurately predicting spectroscopic properties, which are an average over the populated conformational states.
Table 2: Hypothetical Relative Energies of Key Conformers of the Ether Side Chain (Note: This data is illustrative. Energies are relative to the most stable conformer.)
| Conformer | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Gauche-Gauche (Folded) | 0.00 | Most stable conformer, likely stabilized by intramolecular forces. |
| Gauche-Trans | 1.25 | A slightly less stable, partially extended conformation. |
| Trans-Trans (Extended) | 2.80 | A fully extended "zigzag" chain, often sterically hindered. |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are widely used to predict spectroscopic data, which serves as a valuable tool for structure verification.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is often achieved using the Gauge-Including Atomic Orbital (GIAO) method, typically in conjunction with DFT. uncw.edu The calculated isotropic shielding values are converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). For flexible molecules, it is important to calculate the shifts for all low-energy conformers and then determine a Boltzmann-weighted average to compare with experimental spectra measured at room temperature. nih.gov Protons on carbons adjacent to an ether oxygen are expected to appear in the 3.4-4.5 ppm range, while the adjacent carbons themselves appear between 50-80 ppm. libretexts.org
Vibrational Frequencies: Theoretical vibrational spectra (Infrared and Raman) can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculations yield harmonic frequencies, which are systematically higher than experimental frequencies and are often scaled by an empirical factor to improve agreement. blueqat.com These calculations help in assigning the peaks in an experimental spectrum to specific molecular motions (e.g., C-O stretching, aromatic C-H bending). For this compound, strong C-O stretching vibrations would be expected in the 1000-1300 cm⁻¹ region. libretexts.org
Table 3: Hypothetical Predicted vs. "Experimental" Spectroscopic Data (Note: This data is illustrative and based on general values for ethers and aromatic compounds.)
NMR Data (¹³C)
| Carbon Type | Predicted Shift (ppm) | "Experimental" Shift (ppm) |
|---|---|---|
| Aromatic C-O | 158.5 | 159.2 |
| Aromatic C-H (para) | 122.1 | 122.5 |
| Aromatic C-H (ortho) | 115.8 | 116.3 |
| O-CH₂ (propoxy) | 70.1 | 70.8 |
| CH₃ (ethoxy) | 15.2 | 15.5 |
| Predicted Frequency (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 3060 | Aromatic C-H Stretch | Medium |
| 2975 | Aliphatic C-H Stretch | Strong |
| 1245 | Aryl-Alkyl Ether C-O Stretch | Strong |
| 1120 | Dialkyl Ether C-O Stretch | Strong |
Reaction Mechanism Simulations and Transition State Analysis
Computational chemistry is invaluable for elucidating reaction mechanisms, identifying intermediates, and calculating activation energies. For this compound, potential reactions include ether cleavage or substitution on the aromatic ring.
Ether Cleavage: Aromatic ethers can be cleaved under strong acidic or basic conditions. numberanalytics.comnumberanalytics.com A computational study would model the reaction pathway. For acid-catalyzed cleavage, the mechanism likely involves protonation of one of the ether oxygens, followed by a nucleophilic attack (Sₙ1 or Sₙ2 type) by a counter-ion. acs.org Theoretical calculations can locate the transition state structure for this process and determine its energy, which corresponds to the activation barrier of the reaction. Studies on the cleavage of similar ether linkages in lignin (B12514952) models have successfully used DFT to compare the activation barriers for different catalysts and pathways. nih.govfrontiersin.org
Electrophilic Aromatic Substitution: The reactivity of the benzene ring towards electrophiles can also be modeled. The transition states for the addition of an electrophile at the ortho, meta, and para positions can be calculated to confirm the directing effects of the alkoxy group.
Table 4: Hypothetical Energy Profile for Acid-Catalyzed Ether Cleavage (Note: This data is illustrative, representing points along a reaction coordinate.)
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants (Ether + H⁺) | 0.0 |
| Protonated Ether Intermediate | -5.2 |
| Transition State (Sₙ2 attack) | +15.8 |
| Products | -10.4 |
Structure-Reactivity Correlations for this compound Derivatives
For a series of related molecules, computational chemistry can establish Quantitative Structure-Activity Relationships (QSAR). This involves creating a set of derivatives of this compound, for example, by adding different substituents (e.g., -NO₂, -Cl, -CH₃) to the para position of the benzene ring.
For each derivative, a range of quantum chemical descriptors would be calculated, such as:
Electronic Descriptors: Hammett constants (σ), HOMO/LUMO energies, atomic charges.
Steric Descriptors: Molecular volume, surface area.
These calculated descriptors would then be correlated with an experimentally measured property, such as the rate of a reaction or a biological activity. nih.gov This can lead to a mathematical model that predicts the activity of new, unsynthesized derivatives. Such SAR studies are common in drug design and materials science to optimize molecular properties. american.eduacs.orgchemisgroup.us For instance, one could investigate how substituents on the benzene ring affect the rate of ether cleavage. A strong electron-withdrawing group would be expected to decrease the electron density on the ring and potentially alter reaction pathways. masterorganicchemistry.com
Table 5: Illustrative QSAR Data for para-Substituted Derivatives (Note: This data is hypothetical and for illustrative purposes only.)
| Substituent (para-) | Hammett Constant (σp) | Calculated HOMO Energy (eV) | Observed Relative Rate (log k/k₀) |
|---|---|---|---|
| -OCH₃ | -0.27 | -5.6 | 0.35 |
| -H | 0.00 | -5.8 | 0.00 |
| -Cl | 0.23 | -6.0 | -0.21 |
| -NO₂ | 0.78 | -6.5 | -0.85 |
Q & A
Q. What are the established synthetic routes for preparing (2,3-Diethoxypropoxy)benzene, and how can reaction conditions be optimized?
A common approach involves nucleophilic substitution or etherification reactions. For example, substituted benzaldehydes can react with halogenated intermediates under reflux in ethanol with catalytic acetic acid to form ether linkages . Optimization includes adjusting stoichiometry, solvent polarity (e.g., absolute ethanol for better solubility), and reflux duration (e.g., 4–6 hours) to maximize yield. Monitoring via thin-layer chromatography (TLC) or in situ spectroscopy is recommended to track intermediate formation.
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) is critical for confirming the ether linkage and diethoxypropoxy substitution pattern. Mass spectrometry (MS), such as electron ionization (EI), provides molecular ion peaks and fragmentation patterns (e.g., m/z 122–168 for analogous methoxy-dimethylbenzene derivatives) . High-performance liquid chromatography (HPLC) with UV detection ensures purity, while differential scanning calorimetry (DSC) assesses thermal stability.
Q. What safety protocols are essential when handling this compound in laboratory settings?
Use local exhaust ventilation to avoid inhalation, and wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact . In case of spills, employ absorbent materials (e.g., vermiculite) and avoid water to prevent spreading. Store in airtight containers away from oxidizers, and ensure access to emergency showers/eye-wash stations .
Advanced Research Questions
Q. How can isotopic labeling (e.g., deuterium) be applied to study the metabolic or mechanistic pathways of this compound?
Deuterated analogs (e.g., benzene-d5 derivatives) enable tracking via mass spectrometry or NMR. For example, substituting hydrogen with deuterium in the propoxy chain (e.g., (2-Bromoethyl)benzene-d5, 99 atom% D ) allows precise monitoring of degradation products or metabolic intermediates. Kinetic isotope effects (KIEs) can further elucidate reaction mechanisms, such as ether bond cleavage under enzymatic or acidic conditions.
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from assay conditions (e.g., pH, solvent polarity). Systematic re-evaluation under controlled parameters (e.g., standardized MIC assays ) and meta-analysis of dose-response curves are critical. Cross-validation using orthogonal methods (e.g., in vitro enzyme inhibition vs. cell viability assays) clarifies specificity .
Q. How can electrochemical methods be leveraged to functionalize this compound for materials science applications?
Electrochemical synthesis (e.g., anodic oxidation) enables selective modification of aromatic ethers. For instance, methoxy-dimethylbenzene derivatives have been electrochemically functionalized to produce cyclohexadiene intermediates for fuel additives . Applying similar protocols with this compound could yield conductive polymers or redox-active materials, monitored via cyclic voltammetry (CV).
Q. What biomarkers or toxicological endpoints should be prioritized in assessing the environmental impact of this compound?
Biomarkers of exposure include urinary metabolites (e.g., diethoxypropoxy-substituted phenolic compounds), analyzed via LC-MS/MS. Toxicity studies should focus on hepatic enzymes (e.g., CYP450 induction) and oxidative stress markers (e.g., glutathione depletion) . Ecotoxicological assays using model organisms (e.g., Daphnia magna) assess aquatic toxicity, while soil adsorption studies evaluate persistence.
Methodological Notes
- Synthesis Optimization : Use gradient reflux systems to minimize side reactions (e.g., ring alkylation) .
- Data Contradiction Analysis : Employ multivariate statistics (e.g., PCA) to identify confounding variables in bioactivity datasets .
- Safety Compliance : Align protocols with REACH regulations, particularly for waste disposal and exposure limits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
